molecular formula C9H6Cl3F2NO2 B5827407 2,2,2-trichloro-N-[2-(difluoromethoxy)phenyl]acetamide

2,2,2-trichloro-N-[2-(difluoromethoxy)phenyl]acetamide

Cat. No.: B5827407
M. Wt: 304.5 g/mol
InChI Key: SGSGWOUSGKPHCU-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-[2-(difluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H8ClF2NO2 It is known for its unique structure, which includes both trichloro and difluoromethoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-N-[2-(difluoromethoxy)phenyl]acetamide typically involves the reaction of 2-(difluoromethoxy)aniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-[2-(difluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2,2-Trichloro-N-[2-(difluoromethoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-[2-(difluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trichloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-N-[2-(difluoromethoxy)phenyl]acetamide is unique due to the presence of both trichloro and difluoromethoxy groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,2,2-trichloro-N-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3F2NO2/c10-9(11,12)7(16)15-5-3-1-2-4-6(5)17-8(13)14/h1-4,8H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSGWOUSGKPHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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